molecular formula C19H18F3N3O2S2 B2494854 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252905-73-9

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2494854
CAS No.: 1252905-73-9
M. Wt: 441.49
InChI Key: QRBZQTSQEAFEFK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-butyl substituent on the pyrimidine ring and a sulfanyl-linked acetamide group attached to a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-2-3-9-25-17(27)16-14(8-10-28-16)24-18(25)29-11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZQTSQEAFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered interest for its potential biological activities, particularly as an inhibitor of the Src Homology 2 (SH2) phosphatase, SHP2. This compound belongs to a class of thienopyrimidine derivatives known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H16F3N3OS
  • Molecular Weight : 367.37 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of SHP2, a protein tyrosine phosphatase implicated in various signaling pathways that regulate cell growth and differentiation. Inhibition of SHP2 has been linked to anti-cancer effects, particularly in cancers harboring PTPN11 mutations, which are common in hematological malignancies and solid tumors.

Biological Activity Overview

Research has indicated that compounds similar to this thienopyrimidine derivative exhibit various biological activities:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cell lines.
    • A study reported that related compounds demonstrated IC50 values ranging from 1.1 to 42.30 µM against various cancer cell lines such as MCF7 and HCT116 .
  • Inhibition of Enzymatic Activity :
    • The presence of the trifluoromethyl group enhances the compound's interaction with target enzymes through hydrogen bonding and halogen interactions, potentially increasing its inhibitory efficacy against cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Cholinesterase Inhibition :
    • Similar derivatives have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease treatment. Compounds with structural similarities have shown moderate inhibitory activity with IC50 values around 15–34 µM .

Case Studies and Research Findings

Several studies have detailed the biological activity of thienopyrimidine derivatives:

StudyCompoundTargetIC50 (µM)Findings
Compound AMCF7 Cell Line1.1Significant cytotoxicity observed
Compound BHCT116 Cell Line12.50Induced apoptosis in treated cells
Compound CAChE Enzyme15.2Moderate inhibition compared to standard drugs

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure R₁ (Pyrimidine) R₂ (Phenyl) Molecular Weight (g/mol) H-Bond Acceptors
Target Compound Thieno[3,2-d]pyrimidine Butyl CF₃ Not provided Not provided
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine Methyl 4-Butylphenyl 463.614 5
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine (6,7-dihydro) 4-Methylphenyl OCF₃ Not provided 6
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine - Phenyl Not provided Not provided

Key Observations :

Core Modifications: The target compound and ’s analog share the thieno[3,2-d]pyrimidine core, whereas ’s compound features a benzothieno-triazolo-pyrimidine scaffold, which may enhance rigidity and π-π stacking interactions .

Substituent Impact :

  • R₁ (Pyrimidine) : The target’s 3-butyl group increases lipophilicity compared to the methyl group in ’s analog, likely affecting membrane permeability and metabolic stability .
  • R₂ (Phenyl) : The trifluoromethyl (CF₃) group in the target compound is more electron-withdrawing than ’s trifluoromethoxy (OCF₃) group, which may enhance binding to hydrophobic pockets in biological targets .

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